Tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate
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Overview
Description
Tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate is a chemical compound with significant importance in organic chemistry. It is a derivative of tetrahydropyrimidine, a heterocyclic compound containing a six-membered ring with two nitrogen atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate typically involves the reaction of tert-butyl acetoacetate with urea under acidic conditions. The reaction proceeds through a cyclization process, forming the tetrahydropyrimidine ring. The general reaction conditions include:
Reagents: Tert-butyl acetoacetate, urea.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction typically takes several hours to complete.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized pyrimidine derivatives, while reduction can produce dihydropyrimidine compounds. Substitution reactions can lead to a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
Tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting metabolic and infectious diseases.
Industry: The compound is used in the production of various chemical products, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 2,4-dioxopiperidine-1-carboxylate: This compound has a similar structure but contains a piperidine ring instead of a tetrahydropyrimidine ring.
Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: Another similar compound with a piperidine ring and different substituents.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 2,4-dioxopyrimidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-9(2,3)15-8(14)11-5-4-6(12)10-7(11)13/h4-5H,1-3H3,(H,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWSXLGWFYNTFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=O)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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